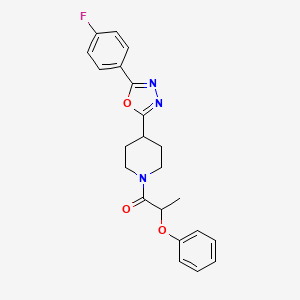
(E)-1-(4-fluorophenyl)-3-(3-(2-methoxyethyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(E)-1-(4-fluorophenyl)-3-(3-(2-methoxyethyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)urea is a useful research compound. Its molecular formula is C18H17FN4O3 and its molecular weight is 356.357. The purity is usually 95%.
BenchChem offers high-quality (E)-1-(4-fluorophenyl)-3-(3-(2-methoxyethyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)urea suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-1-(4-fluorophenyl)-3-(3-(2-methoxyethyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)urea including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Novel Urea and Bis-Urea Derivatives Synthesis and Biological Evaluation
A study by Perković et al. (2016) introduced novel urea and bis-urea primaquine derivatives with hydroxyphenyl or halogenphenyl substituents. These compounds, including derivatives with fluoro substituents, were synthesized and evaluated for their antiproliferative activity against various cancer cell lines, showing significant promise in drug development for breast carcinoma due to their high activity and selectivity. Urea derivatives demonstrated moderate to strong antiproliferative effects, with some showing high antioxidant activity. This research underscores the potential of urea derivatives in developing therapeutic agents for cancer treatment, with specific derivatives like the p-fluoro derivative highlighted for its efficacy against the MCF-7 cell line (Perković et al., 2016).
Orexin-1 Receptor Antagonism for Stress-Induced Hyperarousal
Another research by Bonaventure et al. (2015) characterized a selective orexin-1 receptor antagonist, highlighting its effectiveness in preventing stress-induced hyperarousal without causing hypnotic effects. This study illustrates the therapeutic potential of targeting orexin receptors in treating psychiatric disorders associated with stress or hyperarousal states (Bonaventure et al., 2015).
Antioxidant and Anticholinesterase Activities of Coumarylthiazole Derivatives
Research on coumarylthiazole derivatives containing aryl urea/thiourea groups by Kurt et al. (2015) demonstrated inhibitory activities against acetylcholinesterase and butyrylcholinesterase, with certain compounds showing strong inhibition comparable or superior to galantamine. This suggests the potential of these derivatives in treating conditions like Alzheimer's disease (Kurt et al., 2015).
Multicomponent Synthesis of Quinazolines
Tonkikh et al. (2004) explored the multicomponent synthesis of octahydroquinazolines, demonstrating a method for producing derivatives with various substituents, including fluoro. These compounds' synthesis highlights the versatility of quinazoline frameworks in chemical synthesis and potential applications in medicinal chemistry (Tonkikh et al., 2004).
properties
| { "Design of the Synthesis Pathway": "The synthesis pathway for (E)-1-(4-fluorophenyl)-3-(3-(2-methoxyethyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)urea involves the condensation of 4-fluoroaniline with 2-methoxyethyl isocyanate to form the intermediate 4-fluoro-N-(2-methoxyethyl)carbamoylaniline. This intermediate is then reacted with 2,3-dihydro-2-oxo-4-(1H)-quinazolinylidene to form the final product.", "Starting Materials": [ "4-fluoroaniline", "2-methoxyethyl isocyanate", "2,3-dihydro-2-oxo-4-(1H)-quinazolinylidene" ], "Reaction": [ "Step 1: Condensation of 4-fluoroaniline with 2-methoxyethyl isocyanate in the presence of a base such as triethylamine to form 4-fluoro-N-(2-methoxyethyl)carbamoylaniline.", "Step 2: Reaction of 4-fluoro-N-(2-methoxyethyl)carbamoylaniline with 2,3-dihydro-2-oxo-4-(1H)-quinazolinylidene in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) to form (E)-1-(4-fluorophenyl)-3-(3-(2-methoxyethyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)urea." ] } | |
CAS RN |
899728-52-0 |
Product Name |
(E)-1-(4-fluorophenyl)-3-(3-(2-methoxyethyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)urea |
Molecular Formula |
C18H17FN4O3 |
Molecular Weight |
356.357 |
IUPAC Name |
1-(4-fluorophenyl)-3-[3-(2-methoxyethyl)-2-oxoquinazolin-4-yl]urea |
InChI |
InChI=1S/C18H17FN4O3/c1-26-11-10-23-16(14-4-2-3-5-15(14)21-18(23)25)22-17(24)20-13-8-6-12(19)7-9-13/h2-9H,10-11H2,1H3,(H2,20,22,24) |
InChI Key |
IATJNQPGUVJTFO-CJLVFECKSA-N |
SMILES |
COCCN1C(=C2C=CC=CC2=NC1=O)NC(=O)NC3=CC=C(C=C3)F |
solubility |
not available |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



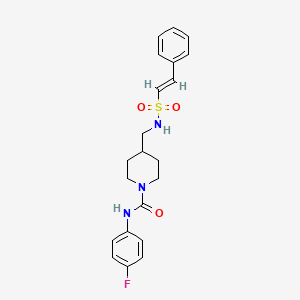
![2-((2-(4-ethoxyphenyl)-2-oxoethyl)thio)-3-(4-fluorobenzyl)pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2617709.png)
![1-(2-Fluorophenyl)sulfonyl-2-[2-(2-methoxyphenyl)ethyl]guanidine](/img/structure/B2617711.png)
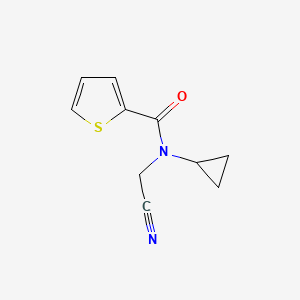
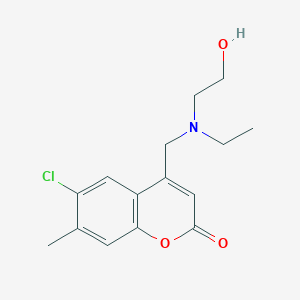

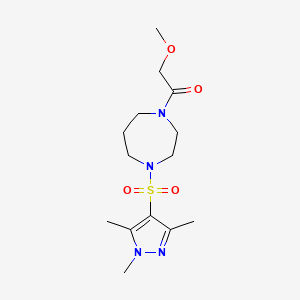
![3-[3-(3-Chlorophenyl)-3-fluoropyrrolidin-1-yl]sulfonylpyridine-2-carbonitrile](/img/structure/B2617719.png)

![[(E)-[(2-{[3-(trifluoromethyl)phenyl]methoxy}naphthalen-1-yl)methylidene]amino]thiourea](/img/structure/B2617723.png)
![3-(3-chlorophenyl)-N-(pyrazolo[1,5-a]pyrimidin-6-yl)propanamide](/img/structure/B2617724.png)
![N-[[4-(Furan-2-yl)thiophen-2-yl]methyl]propane-1-sulfonamide](/img/structure/B2617725.png)
